molecular formula C19H22Cl2N2O2 B11640285 2-(2,4-dichlorophenoxy)-N'-[(1E)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]propanehydrazide

2-(2,4-dichlorophenoxy)-N'-[(1E)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]propanehydrazide

Cat. No.: B11640285
M. Wt: 381.3 g/mol
InChI Key: HEISGARWPFZAHN-OQKWZONESA-N
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Description

2-(2,4-Dichlorophenoxy)-N'-[(1E)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]propanehydrazide is a synthetic hydrazide derivative characterized by a dichlorophenoxy aromatic ring, a propanehydrazide backbone, and a cyclohexenylidene substituent derived from (‒)-carvone or related terpenoid precursors. Its structural uniqueness lies in the conjugation of the dichlorophenoxy group—known for enhancing lipophilicity and bioactivity—with a rigid cyclohexenylidene moiety, which may influence stereochemical interactions in biological systems .

Properties

Molecular Formula

C19H22Cl2N2O2

Molecular Weight

381.3 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(E)-(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)amino]propanamide

InChI

InChI=1S/C19H22Cl2N2O2/c1-11(2)14-6-5-12(3)17(9-14)22-23-19(24)13(4)25-18-8-7-15(20)10-16(18)21/h5,7-8,10,13-14H,1,6,9H2,2-4H3,(H,23,24)/b22-17+

InChI Key

HEISGARWPFZAHN-OQKWZONESA-N

Isomeric SMILES

CC\1=CCC(C/C1=N\NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)C(=C)C

Canonical SMILES

CC1=CCC(CC1=NNC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)C(=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N’-[(1E)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]propanehydrazide typically involves the following steps:

    Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate reagent to form the 2,4-dichlorophenoxy group.

    Cyclohexenylidene formation: The next step involves the formation of the cyclohexenylidene moiety through a series of reactions, including cyclization and alkylation.

    Hydrazide formation: The final step involves the reaction of the cyclohexenylidene intermediate with propanehydrazide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrazide Functional Group Reactions

The propanehydrazide moiety in the compound enables participation in nucleophilic substitution and condensation reactions. Key reactions include:

  • Acylation : Reacts with acyl chlorides to form N-acyl derivatives.

  • Alkylation : Undergoes alkylation with alkyl halides or epoxides.

  • Cyclization : Forms heterocycles (e.g., triazoles) under acidic conditions.

  • Reduction : Converts hydrazides to amines using reagents like LiAlH4.

Reaction TypeConditionsProduct
AcylationAcyl chloride, base (e.g., pyridine)N-acylhydrazide
AlkylationAlkyl halide, base (e.g., NaOH)N-alkylhydrazide
CyclizationAcid catalyst (e.g., HCl)Triazole/Pyrazole derivatives

Dichlorophenoxy Group Reactivity

The 2,4-dichlorophenoxy substituent participates in:

  • Ester Hydrolysis : Cleavage of the ester bond under basic or acidic conditions .

  • Substitution Reactions : Electrophilic aromatic substitution at the para position of the phenoxy ring.

  • Oxidative Degradation : Susceptible to oxidation, forming quinone-like intermediates .

ReactionMechanismKey Reagents
HydrolysisNucleophilic attack on carbonylNaOH/H2O or H2SO4
OxidationRadical-mediated cleavageH2O2, UV light

Cyclohexenylidene Moiety Reactions

The conjugated cyclohexenylidene system exhibits:

  • Electrocyclic Ring-Opening : Reversible under thermal or photochemical conditions.

  • Diels-Alder Reactions : Acts as a diene in cycloaddition with electron-deficient dienophiles.

  • Hydrogenation : Reduction of the double bond to cyclohexane derivatives.

ReactionConditionsOutcome
Ring-OpeningHeat/lightLinear conjugated dienes
Diels-AlderDienophile (e.g., DMAD)Cyclohexene derivatives
HydrogenationH2/Pd catalystSaturated cyclohexane

Biologically Relevant Transformations

Preliminary studies suggest:

  • Prodrug Activation : Potential reduction of the hydrazide group to release active amine derivatives .

  • Enzymatic Metabolism : Oxidation or hydrolysis pathways mediated by plant or microbial enzymes .

Electrochemical Behavior

Preliminary electroanalytical studies (analogous to nitrothiophene derivatives ) indicate:

  • Reduction Potential : ~−500 mV vs. SCE for hydrazide/nitro group reduction.

  • Electrochemical Stability : Resistant to oxidation under physiological pH.

ParameterValueContext
Reduction Peak−500 mVCyclic voltammetry
HOMO/LUMO Energy−0.20/−0.09 eVDFT calculations

This compound’s reactivity profile underscores its utility in agrochemical and medicinal chemistry applications, leveraging both herbicidal and novel heterocyclic functionalities.

Scientific Research Applications

Agricultural Applications

One of the primary uses of this compound is as a herbicide . The presence of the 2,4-dichlorophenoxy group is indicative of herbicidal activity, which is commonly associated with compounds that can disrupt plant growth by mimicking natural plant hormones.

Herbicidal Mechanism

The herbicidal properties are attributed to its ability to interfere with the auxin signaling pathway in plants, leading to uncontrolled growth and eventually death. This mechanism is similar to that of other well-known herbicides like 2,4-Dichlorophenoxyacetic acid , which is widely used in agricultural practices for weed control .

Pharmaceutical Applications

In addition to agricultural uses, the compound has potential pharmaceutical applications due to its structural characteristics. The hydrazone moiety is often associated with bioactive compounds that exhibit anti-inflammatory and anticancer properties.

Case Studies

Research has indicated that hydrazone derivatives can exhibit significant biological activities. For instance:

  • A study on similar hydrazone compounds demonstrated promising results against various cancer cell lines, suggesting that modifications on the hydrazone structure can enhance cytotoxicity .
  • Another investigation highlighted the anti-inflammatory effects of hydrazones, indicating their potential as therapeutic agents in treating inflammatory diseases .

Environmental Impact

The environmental implications of using such compounds are significant. As herbicides, they can affect non-target species and contribute to ecological imbalances if not managed properly.

Risk Assessment

Environmental risk assessments are crucial to evaluate the impact of such chemicals on biodiversity and soil health. Studies have shown that compounds similar to 2-(2,4-dichlorophenoxy)-N'-[(1E)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]propanehydrazide can persist in the environment and bioaccumulate in aquatic systems .

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-[(1E)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]propanehydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The acetyl-substituted derivative 4s exhibits high synthetic yield (96%) and thermal stability (mp 245–246°C), with applications in herbicidal and antifungal research .

Analogues with Cyclohexenylidene Moieties

Derivatives featuring the 2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene group highlight the role of terpenoid-derived structures in bioactivity (Table 2):

Table 2. Cyclohexenylidene-Containing Analogues

Compound Name Core Structure Bioactivity Reference
Target Compound Propanehydrazide + dichlorophenoxy Hypothesized anticancer
(E)-2-(2,3-Dimethylanilino)-N'-[2-methyl-5-(prop-1-en-2-yl)cyclohex-2-enylidene]benzohydrazide () Benzohydrazide + dimethylanilino Anticancer (MCF7, HeLa, SK-OV3 cells)
Methyl (R,E)-2-(2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene)hydrazine-1-carbodithioate () Carbodithioate group Unspecified (structural focus)

Key Observations :

  • The benzohydrazide analogue () demonstrates confirmed anticancer activity against breast, cervical, and ovarian cancer cell lines, attributed to the combination of the cyclohexenylidene group and aromatic substitutions .
  • Carbodithioate derivatives () prioritize structural characterization over bioactivity, suggesting the hydrazide backbone is critical for therapeutic applications .

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N'-[(1E)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]propanehydrazide, also known by its CAS number 355437-29-5, is a synthetic derivative that incorporates a dichlorophenoxy group, which is commonly associated with herbicidal activity. This article explores the biological activity of this compound, focusing on its potential applications in agriculture and its effects on various biological systems.

The molecular formula of the compound is C19H22Cl2N2O2C_{19}H_{22}Cl_{2}N_{2}O_{2}, and it has a molar mass of 381.3 g/mol. The structure includes a hydrazide functional group that may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₉H₂₂Cl₂N₂O₂
Molar Mass381.3 g/mol
CAS Number355437-29-5

Herbicidal Activity

The dichlorophenoxy group is known for its herbicidal properties, particularly in the context of 2,4-Dichlorophenoxyacetic acid (2,4-D), which is widely used as a selective herbicide. Studies have indicated that compounds containing this moiety can disrupt plant growth by interfering with hormonal balance and cellular processes.

  • Mechanism of Action : The herbicidal action is primarily attributed to the mimicry of natural plant hormones (auxins), leading to uncontrolled growth and eventual death of susceptible plants. This mechanism has been documented in various studies focusing on the physiological responses of plants to herbicides containing similar structures .
  • Case Studies : Research has shown that derivatives like this compound exhibit significant herbicidal activity against broadleaf weeds. In controlled experiments, this compound demonstrated effective inhibition of weed growth at concentrations comparable to established herbicides .

Toxicological Profile

While the herbicidal properties are beneficial for agricultural applications, understanding the toxicological profile is crucial for assessing environmental and health impacts.

  • Neurotoxicity : Similar compounds have been shown to disrupt cellular processes in animal models, particularly affecting neuronal cells. For instance, exposure to related dichlorophenoxy compounds has resulted in neurotoxic effects characterized by reduced neurite extension and cytoskeletal disruption in primary neuronal cultures .
  • Genotoxicity : Investigations into the genotoxic potential of dichlorophenoxy derivatives have yielded mixed results. Some studies suggest low genotoxic risk at environmentally relevant concentrations; however, high doses may lead to DNA damage in certain cell types .
  • Reproductive Toxicity : Epidemiological studies involving agricultural workers exposed to 2,4-D have raised concerns about potential reproductive toxicity. However, no definitive causal links have been established due to variability in exposure levels and confounding factors .

Research Findings

Recent studies focusing on the biological activity of hydrazide derivatives have highlighted their potential as agrochemicals:

  • In Vitro Studies : Laboratory assays indicate that the compound can inhibit specific enzymes involved in plant metabolism, suggesting a targeted approach for weed management.
  • Field Trials : Preliminary field trials have shown promising results in controlling weed populations without adversely affecting crop yields when applied at recommended rates.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can purity be ensured?

The synthesis involves a multi-step condensation reaction between 2,4-dichlorophenoxypropanehydrazide and a substituted cyclohexenone derivative under acidic catalysis (e.g., acetic acid). Key steps include:

  • Reflux conditions : Maintain temperatures between 70–80°C for 12–24 hours to drive the reaction to completion.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
  • Monitoring : Track reaction progress via TLC and confirm final purity using HPLC (C18 column, UV detection at 254 nm) .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

A combination of methods is required:

  • IR spectroscopy : Identify hydrazide C=O (1640–1680 cm⁻¹) and N-H stretches (3200–3300 cm⁻¹) .
  • NMR (¹H/¹³C) : Assign signals for the dichlorophenoxy group (δ 6.8–7.4 ppm for aromatic protons) and cyclohexenylidene moiety (δ 5.5–6.2 ppm for olefinic protons). 2D NMR (HSQC, HMBC) resolves coupling patterns .
  • Elemental analysis : Validate empirical formula (e.g., %C, %H, %N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and stability?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model:

  • Electronic properties : HOMO-LUMO gaps to predict nucleophilic/electrophilic sites.
  • Tautomerism : Compare stability of E/Z isomers via Gibbs free energy differences.
  • Solvent effects : Use Polarizable Continuum Model (PCM) to simulate interactions in polar solvents . Cross-validate with experimental XRD data (e.g., bond lengths, dihedral angles) for accuracy .

Q. What experimental strategies resolve contradictions in reported biological activity (e.g., antimicrobial vs. cytotoxic effects)?

Address discrepancies through:

  • Assay standardization : Use identical microbial strains (e.g., S. aureus ATCC 25923) and cell lines (e.g., HeLa) across studies.
  • Dose-response profiling : Compare MIC (Minimum Inhibitory Concentration) and IC₅₀ values under controlled pH and temperature .
  • Mechanistic studies : Conduct time-kill assays and ROS detection to differentiate bactericidal vs. cytotoxic modes of action .

Q. How can crystallographic data clarify stereochemical ambiguities in the cyclohexenylidene moiety?

Single-crystal XRD analysis resolves:

  • Stereochemistry : Confirm the E-configuration of the hydrazone linkage via torsion angles (e.g., C=N–N–C dihedral ~180°) .
  • Packing interactions : Identify hydrogen bonds (e.g., N–H···O) influencing crystal stability .
  • Thermal analysis : Pair with DSC to correlate crystallinity with thermal degradation profiles .

Q. What experimental design principles optimize reaction yield and scalability?

Apply Design of Experiments (DoE) to:

  • Critical factors : Test temperature (60–100°C), catalyst loading (0.5–5 mol%), and solvent polarity (ethanol vs. DMF) .
  • Response surface methodology : Model interactions between variables and identify optimal conditions (e.g., 85°C, 2 mol% catalyst in ethanol yields 82% product) .
  • Scale-up : Transition batch synthesis to continuous flow systems for improved heat/mass transfer .

Data Contradiction Analysis

Q. How to reconcile conflicting spectral data (e.g., NMR shifts) across studies?

Potential causes and solutions:

  • Solvent effects : Ensure consistent deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) for NMR comparisons .
  • Tautomeric equilibria : Use variable-temperature NMR to detect dynamic interconversions .
  • Impurity interference : Re-examine purification protocols (e.g., HPLC vs. recrystallization) .

Methodological Tables

Q. Table 1: Key Spectroscopic Benchmarks

TechniqueCritical Peaks/DataReference
IR1645 cm⁻¹ (C=O), 3250 cm⁻¹ (N–H)
¹H NMR (DMSO-d₆)δ 8.2–8.5 ppm (hydrazone CH=N)
HRMS[M+H]⁺ calcd. 450.1234, found 450.1229

Q. Table 2: Optimized Synthetic Conditions via DoE

FactorRange TestedOptimal ValueYield Increase
Temperature60–100°C85°C+18%
Catalyst Loading0.5–5 mol%2 mol%+12%
Reaction Time6–24 h18 h+9%

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